molecular formula C24H24ClNO5S B281138 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(cyclohexylcarbonyl)benzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(cyclohexylcarbonyl)benzenesulfonamide

Cat. No. B281138
M. Wt: 474 g/mol
InChI Key: MYBLNPQOPFSUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(cyclohexylcarbonyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as AMBS or AMBS-001 and has been found to have a range of interesting properties that make it useful in a variety of research fields.

Mechanism of Action

The exact mechanism of action of AMBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of cancer, inflammation, and neurodegenerative diseases. Specifically, AMBS has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, AMBS has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
AMBS has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, AMBS has been found to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In inflammation research, AMBS has been found to reduce the production of inflammatory cytokines, which are responsible for the symptoms of inflammation. Finally, in neurodegenerative disease research, AMBS has been found to protect against the damage caused by oxidative stress, which can lead to the death of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMBS in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments that can test its efficacy in a range of different applications. Additionally, AMBS is relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using AMBS is that it can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are a number of future directions that could be explored in the study of AMBS. Some potential areas of research include the development of new cancer treatments that are based on the use of AMBS, the exploration of its potential as a treatment for inflammatory diseases, and the development of new drugs that are based on the structure of AMBS. Additionally, further research could be done to explore the exact mechanism of action of AMBS, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of AMBS involves a multi-step process that requires the use of several different chemicals and reagents. The exact method used to synthesize this compound can vary depending on the specific application, but typically involves the use of a combination of organic chemistry techniques such as condensation, esterification, and sulfonation.

Scientific Research Applications

AMBS has been found to have a range of potential applications in scientific research. Some of the most promising areas of research include the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, AMBS has been shown to have the potential to inhibit the growth of tumor cells, making it a promising candidate for the development of new cancer treatments. In inflammation research, AMBS has been found to have anti-inflammatory properties, which could be useful in the treatment of a range of inflammatory diseases. Finally, in neurodegenerative disease research, AMBS has been found to have the potential to protect against the damage caused by oxidative stress, which is a key factor in the development of diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H24ClNO5S

Molecular Weight

474 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C24H24ClNO5S/c1-15(27)23-16(2)31-22-13-10-19(14-21(22)23)26(24(28)17-6-4-3-5-7-17)32(29,30)20-11-8-18(25)9-12-20/h8-14,17H,3-7H2,1-2H3

InChI Key

MYBLNPQOPFSUAG-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.